molecular formula C20H31NO5 B4074091 1-[4-(2,6-Dimethylphenoxy)butyl]azepane;oxalic acid

1-[4-(2,6-Dimethylphenoxy)butyl]azepane;oxalic acid

Cat. No.: B4074091
M. Wt: 365.5 g/mol
InChI Key: FDPKGURQHZRGIG-UHFFFAOYSA-N
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Description

1-[4-(2,6-Dimethylphenoxy)butyl]azepane;oxalic acid is a chemical compound that combines an azepane derivative with oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,6-Dimethylphenoxy)butyl]azepane;oxalic acid typically involves the reaction of 1-[4-(2,6-Dimethylphenoxy)butyl]azepane with oxalic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may also include additional steps such as distillation or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2,6-Dimethylphenoxy)butyl]azepane;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azepane ring or the phenoxy group may be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azepane or phenoxy derivatives.

Scientific Research Applications

1-[4-(2,6-Dimethylphenoxy)butyl]azepane;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2,6-Dimethylphenoxy)butyl]azepane;oxalic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-[4-(2,6-Dimethylphenoxy)butyl]piperidine
  • 1-[4-(2,6-Dimethylphenoxy)butyl]morpholine
  • 1-[4-(2,6-Dimethylphenoxy)butyl]pyrrolidine

Comparison: 1-[4-(2,6-Dimethylphenoxy)butyl]azepane;oxalic acid is unique due to its combination of an azepane ring and oxalic acid. This structural feature distinguishes it from similar compounds, which may have different ring structures (e.g., piperidine, morpholine, pyrrolidine) and lack the oxalic acid component.

Properties

IUPAC Name

1-[4-(2,6-dimethylphenoxy)butyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO.C2H2O4/c1-16-10-9-11-17(2)18(16)20-15-8-7-14-19-12-5-3-4-6-13-19;3-1(4)2(5)6/h9-11H,3-8,12-15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPKGURQHZRGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCN2CCCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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